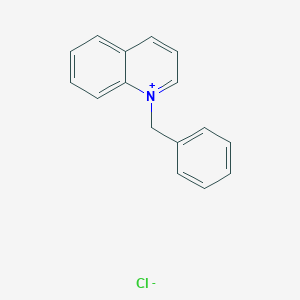

1-Benzylquinolinium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190376. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylquinolin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N.ClH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEJZIULYONCQB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044593 | |

| Record name | 1-Benzylquinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15619-48-4 | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15619-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015619484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylquinolinium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Benzylquinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyl)quinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylquinolinium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P729Y93KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-Benzylquinolinium Chloride: Mechanism and Protocol

This technical guide provides an in-depth exploration of the synthesis of 1-benzylquinolinium chloride, a versatile quaternary ammonium salt with significant applications in organic synthesis and the pharmaceutical industry.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core synthetic mechanism, offers a field-proven experimental protocol, and details the critical parameters that govern the reaction's success. Our focus is on not just the "how," but the "why," grounding each step in established chemical principles to ensure reproducibility and a deeper understanding of the process.

Introduction: The Significance of this compound

This compound (BQC), with the molecular formula C₁₆H₁₄ClN, is a quaternary ammonium salt that has garnered considerable interest across various scientific domains.[3] Its applications are diverse, serving as a phase transfer catalyst, a precursor for more complex organic molecules, and a key intermediate in the synthesis of pharmacologically active compounds, including potential antimicrobial and antifungal agents.[1][2][3] The foundational method for its synthesis is the quaternization of quinoline with benzyl chloride, a classic example of the Menshutkin reaction.[3] This guide will dissect this reaction in detail, providing the necessary insights for its successful implementation in a laboratory setting.

The Core Mechanism: A Deep Dive into the Menshutkin Reaction

The synthesis of this compound from quinoline and benzyl chloride is a classic example of the Menshutkin reaction , named after its discoverer, Nikolai Menshutkin.[4] This reaction involves the alkylation of a tertiary amine (quinoline) with an alkyl halide (benzyl chloride) to form a quaternary ammonium salt.[4]

The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[5] The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This carbon is susceptible to attack because the highly electronegative chlorine atom withdraws electron density, creating a partial positive charge.

-

Transition State: The reaction proceeds through a single, highly ordered transition state where the nitrogen-carbon bond is forming concurrently with the carbon-chlorine bond breaking. This transition state possesses a significant separation of charge.[6][7][8]

-

Product Formation: The chloride ion is displaced as a leaving group, and the new carbon-nitrogen bond is fully formed, resulting in the positively charged 1-benzylquinolinium cation and the chloride anion.

Kinetic studies have confirmed that the reaction is first-order with respect to both quinoline and benzyl chloride, consistent with a bimolecular rate-determining step.[3][6][7][8]

Caption: The SN2 mechanism for the synthesis of this compound.

Field-Proven Experimental Protocol

This protocol details a reliable method for the synthesis of this compound. The causality behind the choice of solvent and reaction conditions is critical for a successful outcome. Acetonitrile is often chosen as the solvent due to its polar aprotic nature, which can effectively solvate the charged transition state, thereby accelerating the reaction rate, a common consideration in Menshutkin reactions.[9][10][11] Refluxing ensures the reaction proceeds at a reasonable rate by providing the necessary activation energy.

Step-by-Step Methodology

-

Reagent Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (e.g., 12.9 g, 0.1 mol) in acetonitrile (100 mL).

-

In a separate beaker, dissolve benzyl chloride (e.g., 12.6 g, 0.1 mol) in acetonitrile (50 mL).

-

-

Reaction Setup and Execution:

-

While stirring the quinoline solution, slowly add the benzyl chloride solution dropwise at room temperature.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile). The choice of reflux is to provide sufficient thermal energy to overcome the activation energy barrier of the reaction without needing super-atmospheric pressures.

-

Maintain the reflux with continuous stirring for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Product Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution as a solid.

-

If precipitation is not significant, the volume of acetonitrile can be reduced under reduced pressure using a rotary evaporator to induce crystallization.

-

Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials. Diethyl ether is chosen as a wash solvent due to the high solubility of the non-polar starting materials and the poor solubility of the ionic product.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to obtain a purified, crystalline solid.

-

-

Drying and Storage:

-

Dry the purified crystals under vacuum at a moderately elevated temperature (e.g., 40-50°C) to remove any residual solvent.

-

Store the final product in a tightly sealed container in a cool, dry place.

-

Sources

- 1. watsonnoke.com [watsonnoke.com]

- 2. watson-int.com [watson-int.com]

- 3. Buy this compound | 15619-48-4 [smolecule.com]

- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 5. research.tue.nl [research.tue.nl]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. sciensage.info [sciensage.info]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 1-Benzylquinolinium chloride

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzylquinolinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BQC) is a quaternary ammonium salt that has garnered significant interest across various scientific disciplines. Its unique molecular architecture, combining a planar quinolinium ring system with a benzyl group, imparts a range of chemical and biological properties that make it a valuable compound in organic synthesis, materials science, and pharmaceutical research.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering both established data and detailed experimental protocols for its characterization. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize and study this versatile compound.

Molecular Structure and Identifiers

This compound is structurally defined by a benzyl group covalently bonded to the nitrogen atom of a quinoline ring, with a chloride anion providing charge neutrality.[2] This arrangement results in a permanent positive charge on the quinolinium nitrogen.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 15619-48-4[3] |

| Molecular Formula | C₁₆H₁₄ClN[2] |

| Molecular Weight | 255.74 g/mol [3] |

| IUPAC Name | 1-benzylquinolin-1-ium chloride[4] |

| InChI | InChI=1S/C16H14N.ClH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1[3] |

| InChI Key | GFEJZIULYONCQB-UHFFFAOYSA-M[3] |

| Canonical SMILES | C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-][2] |

Synthesis of this compound

The primary route for synthesizing this compound is through the Menshutkin reaction , a classic method for the quaternization of tertiary amines.[2] This Sₙ2 reaction involves the nucleophilic attack of the nitrogen atom in quinoline on the electrophilic benzylic carbon of benzyl chloride.[2]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Quinoline

-

Benzyl chloride

-

Acetonitrile (or ethanol/dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Rotary evaporator

-

Diethyl ether (for precipitation/washing)

-

Beaker and filter funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine equimolar amounts of quinoline and benzyl chloride.[2]

-

Add a suitable solvent, such as acetonitrile, to the flask.[2]

-

Heat the reaction mixture to a temperature between 60-90°C with continuous stirring.[2]

-

Maintain the reaction at this temperature for 12-24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, often an oil or a solid, can be purified by recrystallization or precipitation. For precipitation, dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add it dropwise to a well-stirred anti-solvent like diethyl ether to induce the formation of a solid.

-

Collect the precipitated solid by vacuum filtration, wash it with diethyl ether, and dry it under vacuum to yield this compound as a pink-to-brown crystalline powder.[2]

Yields under optimized conditions can range from 70-95%.[2]

Physicochemical Properties

Appearance

This compound is typically a pink to brown powder at room temperature.[4]

Melting Point

The melting point of this compound is reported as 170°C .[5]

The melting point can be determined using a standard melting point apparatus and capillary tubes.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Pack the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point (170°C).

-

Then, decrease the heating rate to 1-2°C per minute to ensure an accurate measurement.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.

Solubility

This compound is miscible in water, with a reported solubility of 95 mg/mL.[2][4] Its ionic nature and the presence of the chloride counter-ion contribute to its high water solubility, while the hydrophobic benzyl and quinolinium groups allow for solubility in some organic solvents.[2]

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Caption: Workflow for solubility determination via the shake-flask method.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Vials with screw caps

-

Orbital shaker or similar agitation device in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtering the solution through a syringe filter.

-

Quantify the concentration of this compound in the clear, saturated solution using a suitable analytical method like UV-Vis spectrophotometry (utilizing its absorbance maximum at 320 nm) or HPLC.[2] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

pKa

The concept of pKa, which describes the tendency of a compound to donate a proton, is not applicable to this compound in the traditional sense. As a quaternary ammonium salt, the nitrogen atom is permanently in a positively charged, tetravalent state and lacks a proton to donate. Therefore, its positive charge is independent of the pH of the solution.

Density

The density of solid this compound is not widely reported in the available literature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for confirming the identity and purity of this compound. While specific spectral data with assignments are not consistently available across public databases, the expected proton and carbon environments can be predicted.

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in this compound. Expected characteristic absorption bands include:

-

C-H stretching (aromatic): Typically above 3000 cm⁻¹

-

C-H stretching (aliphatic, -CH₂-): Typically below 3000 cm⁻¹

-

C=C and C=N stretching (aromatic rings): In the 1600-1450 cm⁻¹ region

-

C-H bending (aromatic): Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern.

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum.

Applications of this compound

The unique properties of this compound have led to its use in several applications:

-

Phase-Transfer Catalyst: Its quaternary ammonium structure makes it an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous and an organic layer).[2]

-

Organic Synthesis: It serves as a versatile reagent and intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.[4]

-

Antimicrobial Agent: Like many quaternary ammonium compounds, this compound exhibits antimicrobial and antifungal properties, making it a candidate for investigation in pharmaceutical and disinfectant applications.[2]

-

Corrosion Inhibitor: It has been shown to be an effective corrosion inhibitor, particularly for steel in acidic environments, with applications in the oil and gas industry.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[6]

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Summary of Physicochemical Properties

Table 2: Summary of Properties for this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Pink to brown powder | [4] |

| Melting Point | 170°C | [5] |

| Solubility in Water | 95 mg/mL (Miscible) | [2][4] |

| pH (in aqueous solution) | 6.0 - 7.5 | [3] |

| UV Absorption Maximum | 320 nm | [2] |

| pKa | Not Applicable | - |

| Density | Not Reported | - |

References

Sources

An In-depth Technical Guide to the Solubility of 1-Benzylquinolinium Chloride in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Application

1-Benzylquinolinium chloride (C₁₆H₁₄ClN, Molar Mass: 255.74 g/mol ) is a quaternary ammonium salt distinguished by its benzyl-substituted quinolinium core.[3] This structure imparts a unique combination of hydrophobicity from the benzyl and quinoline rings and hydrophilicity from the charged quaternary nitrogen and chloride counter-ion. This amphiphilic character is central to its function as a phase transfer catalyst, facilitating reactions between immiscible aqueous and organic phases.[3] Furthermore, its solubility in various media is a critical parameter for its application as an intermediate in the synthesis of pharmaceuticals, including potential antimicrobial and antifungal agents.[3]

A thorough understanding of BQC's solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating effective drug delivery systems. This guide will delve into the theoretical underpinnings of BQC solubility, provide a practical framework for its experimental determination, and present an estimated solubility profile in a range of common organic solvents.

Safety and Handling of this compound

Before undertaking any experimental work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all recommended safety protocols.

Hazard Identification:

-

Skin and Eye Irritation: this compound is known to cause skin irritation and serious eye damage.[1]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1]

Recommended Protective Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

-

Handling: Avoid generating dust. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of intermolecular forces. The overarching principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.

Key Factors Influencing Solubility

-

Solvent Polarity: Polar solvents are generally more effective at solvating ionic compounds. The permanent dipole of polar solvent molecules can interact favorably with the charged cation and anion of the salt, overcoming the lattice energy of the solid.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of BQC. The chloride anion can act as a hydrogen bond acceptor.

-

Lattice Energy: The strength of the electrostatic interactions holding the 1-benzylquinolinium cations and chloride anions together in the crystal lattice must be overcome by the energy released upon solvation for dissolution to occur.

-

Molecular Size and Shape: The size and shape of both the solute and solvent molecules can impact how effectively the solvent molecules can surround the solute ions.

The interplay of these factors can be visualized in the following logical relationship:

Caption: Factors influencing the solubility of this compound.

Estimated Solubility of this compound in Common Organic Solvents

Due to the limited availability of precise quantitative data in the public domain, the following table provides an estimated solubility profile of this compound at ambient temperature (approximately 20-25°C). These estimations are based on the theoretical principles outlined above.

| Solvent | Type | Polarity (Relative) | Estimated Solubility | Rationale |

| Water | Polar Protic | Very High | High (95 mg/mL reported[3]) | The high polarity and hydrogen bonding capacity of water effectively solvate the ions. |

| Methanol | Polar Protic | High | High | As a polar protic solvent, methanol can effectively solvate both the cation and anion through dipole-ion interactions and hydrogen bonding with the chloride anion. |

| Ethanol | Polar Protic | High | High to Moderate | Similar to methanol, but its slightly lower polarity and larger alkyl chain may result in slightly lower solubility. |

| Isopropanol | Polar Protic | Medium | Moderate to Low | The increased steric hindrance and lower polarity compared to methanol and ethanol will likely reduce its solvating power for the ionic salt. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | High | The high polarity of DMSO makes it an excellent solvent for many salts. It can effectively solvate the cation. |

| Dimethylformamide (DMF) | Polar Aprotic | High | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating the 1-benzylquinolinium cation. |

| Acetonitrile | Polar Aprotic | High | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its ability to solvate the chloride anion as effectively. |

| Acetone | Polar Aprotic | Medium | Low to Sparingly Soluble | The moderate polarity of acetone may not be sufficient to overcome the lattice energy of the salt. |

| Tetrahydrofuran (THF) | Nonpolar/Weakly Polar | Low | Sparingly Soluble to Insoluble | The low polarity of THF makes it a poor solvent for ionic compounds. |

| Toluene | Nonpolar | Very Low | Insoluble | As a nonpolar aromatic solvent, toluene has minimal interaction with the ionic components of the salt. |

| Hexane | Nonpolar | Very Low | Insoluble | This nonpolar alkane will not effectively solvate the charged species. |

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method followed by UV-Vis spectrophotometric analysis is a reliable technique for this purpose, especially given that this compound has a known UV absorbance maximum at 320 nm.[3]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility:

Caption: Workflow for solubility determination using UV-Vis spectrophotometry.

Detailed Protocol: Isothermal Saturation and UV-Vis Analysis

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

Part A: Preparation of Standard Solutions and Calibration Curve

-

Solvent Selection for Standards: Choose a solvent in which this compound is highly soluble (e.g., methanol or water) to prepare the stock solution.

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Perform a series of dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

UV-Vis Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max = 320 nm). Use the pure solvent as a blank.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.99 for a reliable calibration curve.

Part B: Solubility Determination

-

Sample Preparation: For each organic solvent to be tested, add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

-

Dilution: Accurately dilute a known volume of the clear saturated supernatant/filtrate with the solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at 320 nm.

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or mol/L).

-

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates the use of estimations, the theoretical principles and detailed experimental protocols presented herein equip researchers and drug development professionals with the necessary tools to both predict and empirically determine the solubility of this important compound. A thorough understanding and accurate measurement of solubility are critical for harnessing the full potential of this compound in its diverse applications.

References

-

Watson International. (2023, April 23). This compound CAS 15619-48-4. Retrieved from [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31.

-

PubChem. (n.d.). Quinolinium, 1-(phenylmethyl)-, chloride (1:1). Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#:15619-48-4. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Abbott, S. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Chloride. Retrieved from [Link]

-

Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved from [Link]

Sources

1-Benzylquinolinium chloride NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzylquinolinium Chloride

This guide provides a comprehensive analysis of this compound (BQC), a quaternary ammonium salt with applications as a phase-transfer catalyst, intermediate in organic synthesis, and as a component in various chemical formulations[1][2][3]. Accurate structural confirmation and purity assessment are paramount for its effective application, necessitating a robust understanding of its spectroscopic properties. Here, we delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to provide a definitive characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound is synthesized via the quaternization of quinoline with benzyl chloride, a classic Sₙ2 reaction known as the Menshutkin reaction[4]. The resulting structure features a permanent positive charge on the nitrogen atom, which profoundly influences its spectroscopic behavior. The non-exchangeable protons and distinct carbon environments make NMR an ideal tool for structural elucidation, while its ionic nature makes Electrospray Ionization Mass Spectrometry (ESI-MS) the definitive method for mass verification.

Below is the annotated structure of this compound, with atom numbering used for subsequent spectral assignments.

Caption: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy provides unambiguous proof of structure by mapping the chemical environments of ¹H and ¹³C nuclei. For a quaternary ammonium salt, the strong deshielding effect of the positively charged nitrogen is a key diagnostic feature.

Expertise & Causality: Experimental Protocol for NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality data for a quaternary salt.

Protocol Steps:

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a suitable deuterated solvent.

-

Expert Insight: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its high polarity readily dissolves the ionic salt, and its chemical shift (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) does not obscure key analyte signals. Unlike D₂O, it avoids potential H/D exchange issues and provides a wider chemical shift window.

-

-

Instrumentation: Analyze the sample on a 400 MHz (or higher) NMR spectrometer. A higher field strength improves signal dispersion, which is crucial for resolving the complex aromatic regions.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (~1024 or more) may be required.

-

Reference the spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Predicted ¹H NMR Spectral Data

The positive charge on the quinolinium nitrogen atom causes significant downfield shifts (deshielding) for adjacent protons (H2, H8), a hallmark of this structure.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale for Assignment |

| H2 | 9.5 - 9.7 | Doublet (d) | J ≈ 8.0 | Strongly deshielded by adjacent N⁺ and aromatic ring current. Coupled to H3. |

| H4 | 9.2 - 9.4 | Doublet (d) | J ≈ 8.5 | Deshielded by N⁺. Coupled to H3. |

| H8 | 8.6 - 8.8 | Doublet (d) | J ≈ 8.0 | Peri-position to N⁺, leading to strong deshielding. Coupled to H7. |

| H5, H6, H7 | 8.0 - 8.4 | Multiplet (m) | - | Complex overlapping signals of the benzo-fused ring protons. |

| H3 | 7.8 - 8.0 | Triplet (t) | J ≈ 8.2 | Coupled to both H2 and H4. |

| H13, H14 (Benzyl m, o) | 7.5 - 7.7 | Multiplet (m) | - | Protons on the benzyl ring, less affected by the remote N⁺ charge. |

| H12 (Benzyl p) | 7.3 - 7.5 | Multiplet (m) | - | Para-proton of the benzyl ring. |

| H9 (CH₂) | 6.0 - 6.2 | Singlet (s) | - | Methylene protons adjacent to the deshielding N⁺ atom. No adjacent protons to couple with. |

Predicted ¹³C NMR Spectral Data

Similar to ¹H NMR, carbons closer to the cationic nitrogen are shifted downfield.

| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C2 | 148 - 150 | Strongly deshielded by adjacent N⁺. |

| C4 | 145 - 147 | Deshielded by N⁺. |

| C8a | 138 - 140 | Bridgehead carbon adjacent to N⁺. |

| C4a | 136 - 138 | Bridgehead carbon. |

| C6, C7 | 130 - 135 | Aromatic carbons of the benzo-fused ring. |

| C10 (Benzyl ipso) | 132 - 134 | Benzyl ring carbon attached to the methylene group. |

| C5, C12, C13, C14 | 128 - 131 | Overlapping signals from the quinolinium and benzyl aromatic rings. |

| C3 | 122 - 124 | Shielded relative to other quinolinium carbons. |

| C8 | 118 - 120 | Shielded relative to other quinolinium carbons. |

| C9 (CH₂) | 62 - 65 | Methylene carbon directly attached to the electron-withdrawing N⁺. |

Mass Spectrometry (MS) Analysis

As an ionic compound, this compound is pre-charged and ideally suited for ESI-MS, which transfers ions from solution to the gas phase with minimal fragmentation[5].

Expertise & Causality: Experimental Protocol for ESI-MS

Protocol Steps:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Positive Ion Mode Acquisition: The analysis must be conducted in positive ion mode to detect the [M]⁺ cation.

-

Full Scan (MS1): Acquire a full scan spectrum to identify the parent cation. The mass range should be set to include the expected m/z value (e.g., m/z 50-500).

-

Tandem MS (MS/MS): For structural confirmation, perform a product ion scan on the isolated parent ion (m/z 220.1).

-

Trustworthiness: Collision-induced dissociation (CID) will break the parent ion into characteristic fragments, providing a structural fingerprint. This confirms the identity beyond just the molecular weight[8]. Argon is typically used as the collision gas.

-

Predicted Mass Spectrometry Data

The ESI-MS spectrum will be dominated by the cationic portion of the molecule.

| Ion | Formula | Calculated m/z | Spectrum Type | Notes |

| [M]⁺ | [C₁₆H₁₄N]⁺ | 220.1121 | MS1 (Full Scan) | The intact 1-benzylquinolinium cation. This will be the base peak. |

| [M-C₇H₇]⁺ | [C₉H₇N]⁺ | 129.0578 | MS2 (Fragment) | Corresponds to the quinolinium radical cation after homolytic cleavage of the benzyl group. |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | MS2 (Fragment) | The highly stable benzyl or tropylium cation, formed by cleavage of the C9-N1 bond. This is a very common and expected fragment[9][10]. |

Proposed Fragmentation Pathway

The primary fragmentation route in tandem MS is the cleavage of the benzylic C-N bond, which is the most labile bond connected to the charged nitrogen center.

Caption: Proposed ESI-MS/MS fragmentation of the 1-benzylquinolinium cation.

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of this compound requires a synergistic approach, using data from multiple techniques to build a complete and validated profile.

Caption: Integrated workflow for the structural validation of this compound.

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of NMR spectroscopy and electrospray mass spectrometry. ¹H NMR provides a detailed map of the proton environments, with the downfield shifts of the protons adjacent to the nitrogen (H2, H4, H8) and the benzylic methylene protons (H9) serving as key diagnostic signals. ¹³C NMR complements this by identifying all 16 unique carbon environments. ESI-MS, performed in positive ion mode, confirms the molecular mass of the cation at m/z 220.1121. Further fragmentation analysis by tandem MS provides unequivocal structural proof through the observation of the characteristic and highly stable benzyl cation at m/z 91.0542. Together, these techniques provide a robust, self-validating system for the identity and purity assessment of this compound for researchers and drug development professionals.

References

- Direct ESI-MS of Ionic Liquids Using High-Pressure Electrospray From Large-Bore Emitters Made of Micropipette Tips. (n.d.). National Institutes of Health.

- Ionic liquids enable electrospray ionisation mass spectrometry in hexane. (n.d.). University of Victoria.

- Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry. (n.d.). Source unavailable.

- This compound | 15619-48-4. (n.d.). Smolecule.

- Direct ESI-MS of Ionic Liquids Using High-Pressure Electrospray From Large-Bore Emitters Made of Micropipette Tips. (n.d.). Semantic Scholar.

- This compound CAS#:15619-48-4. (n.d.). ChemWhat.

- Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (n.d.). Source unavailable.

- This compound. (n.d.). SIELC Technologies.

- H-1 NMR Spectrum. (n.d.). Source unavailable.

- DNP NMR spectroscopy enabled direct characterization of polystyrene-supported catalyst species for synthesis of glycidyl esters. (2022). RSC Publishing.

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882). (n.d.). Human Metabolome Database.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). (n.d.). Human Metabolome Database.

- N-BENZYLQUININIUM CHLORIDE(67174-25-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- C-13 NMR Spectrum. (n.d.). Source unavailable.

- This compound CAS 15619-48-4;Quinolinium,1-benzyl. (2023). Source unavailable.

- This compound CAS 15619-48-4. (n.d.). Watson International.

- This compound | 15619-48-4. (n.d.). ChemicalBook.

- Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. (n.d.). Source unavailable.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Mass fragmentation pattern of compound 1. The benzyl cation at m/z =... (n.d.). ResearchGate.

- Application Notes and Protocols for Functionalized Quaternary Ammonium Ionic Liquids. (n.d.). Benchchem.

- ¹H-NMR spectra of quaternary ammonium monomers. (n.d.). ResearchGate.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. (n.d.). PubMed.

- This compound - Active Pharmaceutical Ingredients. (n.d.). Source unavailable.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH.

- Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180.

- Benzyltriethylammonium chloride(56-37-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- This compound, min 97%, 1 gram. (n.d.). Source unavailable.

- Benzyl chloride(100-44-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- Benzoyl chloride(98-88-4) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. watsonnoke.com [watsonnoke.com]

- 2. This compound | 15619-48-4 [chemicalbook.com]

- 3. This compound Manufacturer, this compound Supplier at Best Price [zhiwechemtech.com]

- 4. Buy this compound | 15619-48-4 [smolecule.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. web.uvic.ca [web.uvic.ca]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. pharmacy180.com [pharmacy180.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1-Benzylquinolinium Chloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the methodologies and scientific reasoning behind the crystal structure analysis of 1-benzylquinolinium chloride. As a compound of significant interest in medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel derivatives with enhanced properties.

While a specific, publicly available single-crystal X-ray diffraction study for this compound (C₁₆H₁₄ClN) has not been identified in comprehensive database searches, this guide will navigate the complete workflow of a crystal structure analysis. To illustrate the core principles and the depth of information that can be obtained, we will leverage crystallographic data from a closely related and structurally significant derivative, benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. This comparative analysis will provide a robust framework for understanding the potential solid-state characteristics of this compound.

Introduction: The Significance of this compound

This compound is a quaternary ammonium salt that has garnered attention for its diverse applications. It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents[1][2]. Furthermore, its utility as a corrosion inhibitor highlights its relevance in materials science[3]. The biological activity and material properties of this compound are intrinsically linked to its molecular structure, including the spatial arrangement of the benzyl and quinolinium moieties and the nature of intermolecular interactions in the solid state.

Crystal structure analysis via single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional architecture of a molecule. This technique allows for the precise determination of bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing. Such information is invaluable for computational modeling, understanding reaction mechanisms, and predicting the physical properties of the solid form.

Synthesis and Crystallization: The Gateway to a Perfect Crystal

The foundational step in any crystal structure analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Menshutkin reaction . This classic Sₙ2 reaction involves the quaternization of the nitrogen atom in quinoline with benzyl chloride.

-

Reaction Rationale: The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The chloride ion is displaced, resulting in the formation of the positively charged 1-benzylquinolinium cation and the chloride anion.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Alkylating Agent: Add benzyl chloride (1.0 - 1.1 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation. The crude product is then collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried.

-

Recrystallization: For obtaining high-purity crystalline material suitable for X-ray diffraction, recrystallization is crucial. A suitable solvent system (e.g., ethanol/ether, isopropanol) is used to dissolve the crude product at an elevated temperature, followed by slow cooling to promote the formation of well-defined crystals.

The Art and Science of Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of the process. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free from defects.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. A good solvent will dissolve the compound moderately at room temperature and have a significantly higher solubility at elevated temperatures.

Single-Crystal X-ray Diffraction: Deciphering the Atomic Arrangement

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

The Theoretical Framework

The fundamental principle of X-ray diffraction is Bragg's Law, which describes the coherent scattering of X-rays by the regularly spaced atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electron clouds of the atoms. Constructive interference occurs only when the path difference between the scattered waves is an integer multiple of the wavelength, as described by the equation:

nλ = 2d sinθ

where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between the crystal lattice planes

-

θ is the angle of incidence of the X-rays

By systematically rotating the crystal and collecting the diffraction data (the intensities and positions of the scattered X-ray beams), a three-dimensional map of the electron density within the unit cell can be constructed.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

-

Data Collection: The mounted crystal is placed in a diffractometer. A beam of monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, this is often achieved using "direct methods," which are mathematical techniques that use statistical relationships between the phases of the reflections.

-

Structure Refinement: The initial structural model is refined using a least-squares method. In this process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The final data is then compiled into a Crystallographic Information File (CIF).

Crystal Structure Analysis: A Case Study of a 1-Benzylquinolinium Derivative

As a definitive crystal structure for this compound is not publicly available, we will examine the crystallographic data of a related compound, benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate , to illustrate the type of detailed structural information that can be obtained[4][5]. This molecule shares the key feature of a benzyl group attached to a quinoline nitrogen.

Crystallographic Data and Structure Refinement

The following table summarizes the key crystallographic parameters that would be determined in a typical analysis.

| Parameter | Illustrative Value (from case study) | Description |

| Chemical Formula | C₂₄H₁₉NO₃ | The elemental composition of the molecule in the asymmetric unit. |

| Formula Weight | 369.41 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides a complete description of the symmetry elements within the crystal. |

| a, b, c (Å) | a = 9.512(3), b = 18.234(5), c = 11.234(3) | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 109.34(3), γ = 90 | The angles of the unit cell. |

| Volume (ų) | 1834.1(9) | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | 1.337 | The calculated density of the crystal. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The type of X-ray radiation used for the experiment. |

| Temperature (K) | 296 | The temperature at which the data was collected. |

| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.152 | The R-factors are a measure of the agreement between the crystallographic model and the experimental data. |

| Goodness-of-fit (S) | 1.03 | A measure of the quality of the refinement; a value close to 1 is ideal. |

Data for benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate obtained from[4][5].

Molecular Geometry

A detailed analysis of the molecular geometry reveals precise bond lengths and angles. For this compound, we would expect the quinolinium ring to be largely planar to maintain its aromaticity. The benzyl group would be attached to the nitrogen atom via a C-N single bond.

In our case study, the quinoline ring system is indeed planar[4]. The two benzyl rings are inclined to the quinoline ring mean plane by 74.09(8)° and 89.43(7)°[4][5]. This significant twisting is likely due to steric hindrance between the bulky substituents. A similar, though perhaps less pronounced, out-of-plane arrangement of the benzyl group relative to the quinolinium ring would be expected in this compound to minimize steric clashes.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is directed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting crystal morphology, solubility, and other solid-state properties. For this compound, key interactions would include:

-

Ion-Ion Interactions: The primary interaction would be the electrostatic attraction between the positively charged 1-benzylquinolinium cation and the negatively charged chloride anion.

-

Hydrogen Bonding: Weak C-H···Cl hydrogen bonds are likely to be present, where hydrogen atoms on the quinolinium and benzyl rings interact with the chloride anion.

-

π-π Stacking: The aromatic quinolinium and benzyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are in close proximity.

In the case study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the crystal structure reveals a network of C-H···O hydrogen bonds and C-H···π interactions that link the molecules into a three-dimensional supramolecular structure[4].

The following diagram illustrates the potential key intermolecular interactions in the crystal lattice of this compound.

Caption: Key intermolecular interactions in this compound.

Conclusion: From Structure to Function

The crystal structure analysis of this compound, as illustrated through a comparative study, provides a foundational understanding of its solid-state properties. The precise knowledge of its molecular geometry and intermolecular interactions is critical for:

-

Drug Development: Understanding how the molecule might interact with biological targets and for designing derivatives with improved efficacy and bioavailability.

-

Materials Science: Rationalizing its performance as a corrosion inhibitor and guiding the development of new materials with tailored properties.

-

Computational Chemistry: Providing accurate input for theoretical calculations and simulations to predict molecular behavior.

While the definitive crystal structure of this compound remains to be publicly reported, the methodologies and principles outlined in this guide provide a comprehensive framework for its future analysis and interpretation. The pursuit of this crystallographic data is a scientifically valuable endeavor that will undoubtedly contribute to the broader understanding and application of this important compound.

References

-

Chkirate, W., et al. (2019). Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 980–985. [Link]

-

ResearchGate. (n.d.). Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. [Link]

-

An-Najah Staff. (2018). Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M. An-Najah National University. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution Complemented with Antibacterial Studies. Biointerface Research in Applied Chemistry, 11(6), 14357-14368. [Link]

-

ChemWhat. (n.d.). This compound CAS#:15619-48-4. [Link]

-

Watson International. (n.d.). This compound CAS 15619-48-4. [Link]

Sources

Quantum Chemical Insights into 1-Benzylquinolinium Chloride: A Technical Guide for Drug Development Professionals

Abstract

1-Benzylquinolinium chloride (BQC), a quaternary ammonium salt with the molecular formula C₁₆H₁₄ClN, has emerged as a molecule of significant interest across diverse scientific domains, including organic synthesis, materials science, and notably, pharmaceutical development.[1][2] Its utility as a synthetic intermediate for pharmacologically active compounds, coupled with its intrinsic biological activities such as antimicrobial and antifungal properties, positions it as a compelling scaffold for drug design.[1][2] This technical guide provides a comprehensive exploration of this compound through the lens of quantum chemistry. We will delve into its structural and electronic properties, elucidate the causal relationships between its quantum chemical descriptors and its functional roles, and provide detailed, field-proven protocols for its computational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics based on the quinolinium framework.

Introduction: The Versatile Scaffold of this compound

This compound is a cationic organic molecule characterized by a quinolinium core, a benzyl group attached to the nitrogen atom, and a chloride counter-ion.[2] This unique amalgamation of aromatic systems imparts a distinct set of physicochemical properties that underpin its diverse applications.

Historically, the synthesis of BQC is achieved through the quaternization of quinoline with benzyl chloride, a classic Menshutkin reaction.[2] This straightforward synthesis allows for facile access to the core structure, which can be further functionalized to modulate its biological and chemical properties.

From a pharmaceutical perspective, the quinolinium moiety is a well-established pharmacophore found in numerous approved drugs, renowned for its ability to intercalate with DNA and interact with various enzymatic targets. The addition of the benzyl group enhances the lipophilicity of the cation, which can influence its membrane permeability and cellular uptake. The inherent positive charge of the quaternary nitrogen is crucial for its interaction with negatively charged biological macromolecules and its function as a phase-transfer catalyst in organic synthesis.[2]

This guide will systematically dissect the molecule's properties using a suite of quantum chemical methods, providing both the theoretical foundation and the practical "how-to" for researchers.

Synthesis and Structural Elucidation: An Experimental Prerequisite

A robust computational study is predicated on a well-characterized molecule. The primary route to this compound is outlined below.

Synthesis Protocol: Quaternization of Quinoline

This protocol describes a standard laboratory synthesis of this compound.

Materials:

-

Quinoline (1.0 eq)

-

Benzyl chloride (1.0 eq)

-

Acetonitrile (solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve quinoline in acetonitrile.

-

Add benzyl chloride to the solution in a 1:1 molar ratio.

-

Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

-

Maintain the reflux for 12-24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product, this compound, will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

Rationale: The choice of a polar aprotic solvent like acetonitrile facilitates the S_N2 reaction between the nucleophilic nitrogen of quinoline and the electrophilic benzylic carbon of benzyl chloride. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Structural Verification

Post-synthesis, the identity and purity of the compound must be confirmed using standard analytical techniques before proceeding to computational analysis.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms the proton framework of the molecule. | Characteristic peaks for the aromatic protons of the quinolinium and benzyl rings, and a singlet for the benzylic methylene (-CH₂-) protons. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Distinct signals for all 16 carbon atoms, with chemical shifts indicative of their aromatic or aliphatic nature. |

| HRMS | Determines the exact mass of the cation. | The measured mass of the C₁₆H₁₄N⁺ cation should be consistent with its calculated exact mass (220.1126 m/z). |

| FT-IR | Identifies functional groups. | Characteristic vibrational bands for C-H stretching of aromatic and aliphatic groups, and C=C and C=N stretching within the aromatic rings. |

Quantum Chemical Studies: Unveiling the Electronic Landscape

Quantum chemical calculations provide invaluable insights into the electronic structure and reactivity of a molecule, which are often difficult to obtain through experimental means alone. This section details the theoretical framework and practical protocols for the computational study of this compound.

Density Functional Theory (DFT) Calculations: The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it the method of choice for molecules of this size.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals: For organic molecules involving non-covalent interactions (such as π-π stacking, which is relevant for aromatic systems like BQC), standard functionals like B3LYP can sometimes be insufficient. While widely used and often providing good results for geometries and energies, B3LYP may not accurately capture dispersion forces. Functionals from the Minnesota family, such as M06-2X , are often recommended as they are specifically parameterized to better account for non-covalent interactions. For a robust study, it is advisable to perform calculations with both B3LYP (often with a dispersion correction like D3) and M06-2X to ensure the reliability of the results.

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) Pople-style basis set is a good choice for this type of molecule. It is a triple-zeta basis set, providing a flexible description of the valence electrons. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the spatial description of the electron density.

This protocol outlines the workflow for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.

-

Input Structure Generation:

-

Build the 3D structure of the 1-benzylquinolinium cation using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Calculation:

-

Set up a geometry optimization calculation.

-

Keyword Example (Gaussian): #p opt freq M062X/6-311++G(d,p) scrf=(pcm,solvent=water)

-

Explanation of Keywords:

-

#p: Requests detailed output.

-

opt: Performs a geometry optimization to find the lowest energy structure.

-

freq: Calculates vibrational frequencies at the optimized geometry. This is crucial to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

-

M062X/6-311++G(d,p): Specifies the chosen functional and basis set.

-

scrf=(pcm,solvent=water): Includes the effect of a solvent (in this case, water) using the Polarizable Continuum Model (PCM). This is important as many biological processes occur in an aqueous environment.

-

-

-

Analysis of Results:

-

Optimized Geometry: Analyze bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: Confirm the absence of imaginary frequencies. The calculated vibrational frequencies can be compared with experimental FT-IR data.

-

Thermodynamic Properties: The output will provide zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap indicates that the molecule is more easily excitable and more reactive.

For this compound, a previous computational study reported the following values in the gas phase:

-

HOMO Energy: -4.077 eV

-

LUMO Energy: -1.066 eV

-

Energy Gap (ΔE): 3.011 eV[2]

This substantial energy gap suggests significant electronic stability. The HOMO is likely localized on the electron-rich aromatic rings, while the LUMO is expected to be distributed over the electron-deficient quinolinium core, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions of positive and negative electrostatic potential, which in turn predict sites for electrophilic and nucleophilic attack, respectively.

-

Red Regions: Indicate negative electrostatic potential (electron-rich), attractive to electrophiles.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), attractive to nucleophiles.

-

Green Regions: Indicate neutral electrostatic potential.

For this compound, the MEP map is expected to show a strong positive potential (blue) around the quinolinium ring system due to the quaternary nitrogen, making it a prime target for interaction with negatively charged residues in biological targets. The benzyl group will likely exhibit more neutral (green) and slightly negative (yellow/orange) regions associated with the π-electron clouds of the aromatic ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wave function into a localized Lewis-like structure, allowing for the quantification of intramolecular charge transfer and hyperconjugative interactions.

Key outputs of NBO analysis include:

-

Natural Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

-

Second-Order Perturbation Theory Analysis: Quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, it can reveal the extent of π-electron delocalization within the aromatic rings and between the benzyl and quinolinium moieties.

Fukui Functions: Quantifying Local Reactivity